FGFR1 Kinase Inhibitory Activity of 5-Fluoro-2-phenylpyridin-3-amine (Hit 1) Compared with Optimized Lead Compound 3m
In a study by Zhu et al. (2017), the compound structurally consistent with 5-fluoro-2-phenylpyridin-3-amine was identified as the initial virtual screening hit ('Hit 1') against FGFR1. Hit 1 exhibited an IC₅₀ value of >1,000 nM (i.e., >1 µM) against FGFR1 in an in vitro enzymatic assay [1]. In contrast, the optimized analog 3m—a further elaborated pyridin-3-amine derivative bearing additional substitutions—displayed potent nanomolar inhibition against FGFR1, FGFR2, and FGFR3 (exact IC₅₀ values for FGFR1 were not individually reported for 3m in the abstract, but the compound was described as showing 'potent inhibition' with downstream signaling suppression at nanomolar concentrations) [1]. This comparison establishes 5-fluoro-2-phenylpyridin-3-amine as a validated, albeit weak, FGFR1-binding scaffold that serves as a starting point for lead optimization, rather than as a high-potency inhibitor in its own right.
| Evidence Dimension | FGFR1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 1,000 nM (Hit 1, structurally consistent with 5-fluoro-2-phenylpyridin-3-amine) |
| Comparator Or Baseline | Compound 3m (an optimized multisubstituted pyridin-3-amine derivative): nanomolar-level inhibition against FGFR1/2/3 |
| Quantified Difference | At least 10- to 100-fold improvement in potency from Hit 1 to lead compound 3m |
| Conditions | In vitro enzymatic kinase inhibition assay against recombinant FGFR1; exact assay format and ATP concentration not specified in the publicly available abstract. |
Why This Matters
This data positions 5-fluoro-2-phenylpyridin-3-amine as a tractable, FGFR1-validated starting scaffold for medicinal chemistry optimization, enabling procurement decisions for hit-to-lead or lead optimization programs where a defined, albeit modest, starting potency is preferred over uncharacterized alternatives.
- [1] Zhu, W.; Chen, H.; Wang, Y.; Wang, J.; Peng, X.; Chen, X.; Gao, Y.; Li, C.; He, Y.; Ai, J.; Geng, M.; Zheng, M.; Liu, H. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J. Med. Chem. 2017, 60 (14), 6018–6035. DOI: 10.1021/acs.jmedchem.7b00076. (BindingDB entry BDBM50240812: IC₅₀ > 1000 nM for FGFR1). View Source
